



# Application Notes and Protocols for FAPI-2 PET/CT Imaging in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fibroblast Activation Protein Inhibitor (FAPI)-2 Positron Emission Tomography/Computed Tomography (PET/CT) imaging in oncology. This document details the underlying principles, experimental protocols, and quantitative data to guide researchers and professionals in utilizing this innovative imaging modality.

## Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide variety of tumors, including a majority of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] **FAPI-2**, a quinoline-based inhibitor of FAP, can be labeled with positron-emitting radionuclides like Gallium-68 (<sup>68</sup>Ga) for PET imaging, offering high-contrast images of tumors and their metastases.[3][4]

## **Applications in Oncology**

<sup>68</sup>Ga-FAPI PET/CT has demonstrated significant promise in the diagnosis, staging, and monitoring of various cancers, often outperforming the current standard, <sup>18</sup>F-FDG PET/CT, in specific indications.



- Broad Applicability: High uptake of <sup>68</sup>Ga-FAPI has been observed in a multitude of tumor types, with the highest average SUVmax values found in sarcoma, esophageal, breast, cholangiocarcinoma, and lung cancer.
- Improved Tumor Delineation: Due to low background uptake in most normal tissues, including the brain and liver, FAPI PET/CT provides excellent tumor-to-background ratios, leading to high-contrast images and clear delineation of tumor boundaries. This is particularly advantageous for tumors in organs with high physiological FDG uptake.
- Enhanced Detection of Metastases: Studies have shown that FAPI PET/CT can be more sensitive than FDG PET/CT in detecting certain metastatic lesions, including those in the peritoneum, lymph nodes, and brain.
- Gastrointestinal Cancers: In gastric cancer, <sup>68</sup>Ga-FAPI PET/CT has shown higher sensitivity
  for primary tumors and metastases compared to <sup>18</sup>F-FDG PET/CT. For lower gastrointestinal
  tract tumors, it has led to changes in TNM staging and management in a significant portion of
  patients.
- Breast Cancer: <sup>68</sup>Ga-FAPI PET/CT has demonstrated high sensitivity in detecting primary breast lesions and metastases, with significantly higher SUVmax values than FDG in some cases.
- Lung Cancer: FAPI PET/CT shows high uptake in non-small cell lung cancer and its metastases, potentially improving staging and radiotherapy planning.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies, comparing the uptake of <sup>68</sup>Ga-FAPI and <sup>18</sup>F-FDG in different tumor types. The values are presented as maximum standardized uptake value (SUVmax) and tumor-to-background ratio (TBR).



| Cancer Type                              | Tracer                           | Primary Tumor<br>SUVmax<br>(mean ± SD) | Metastasis<br>SUVmax<br>(mean ± SD)                                    | Reference |
|------------------------------------------|----------------------------------|----------------------------------------|------------------------------------------------------------------------|-----------|
| Various Cancers<br>(Pooled)              | <sup>68</sup> Ga-FAPI-04         | 11.5 ± 5.5                             | 10.0 ± 6.3                                                             |           |
| Breast Cancer                            | <sup>68</sup> Ga-FAPI-04         | Significantly<br>higher than FDG       | Significantly higher than FDG (lymph node, lung, bone)                 | _         |
| Gastrointestinal<br>Cancers<br>(Gastric) | <sup>68</sup> Ga-FAPI-04         | Higher sensitivity<br>than FDG         | Higher sensitivity<br>than FDG (lymph<br>node, distant,<br>peritoneal) | <u>.</u>  |
| Lower<br>Gastrointestinal<br>Tract       | <sup>68</sup> Ga-FAPI-<br>04/-46 | -                                      | Liver<br>Metastases: 9.1                                               |           |
| Head and Neck<br>Cancers                 | <sup>68</sup> Ga-FAPI            | 14.6 ± 4.4                             | -                                                                      | •         |

| Cancer Type                        | Tracer                           | Primary Tumor<br>TBR (mean) | Metastasis<br>TBR (mean) | Reference |
|------------------------------------|----------------------------------|-----------------------------|--------------------------|-----------|
| Various Cancers<br>(Pooled)        | <sup>68</sup> Ga-FAPI            | High                        | High                     |           |
| Head and Neck<br>Cancers           | <sup>68</sup> Ga-FAPI-04         | 10.9 (vs. FDG)              | -                        |           |
| Lower<br>Gastrointestinal<br>Tract | <sup>68</sup> Ga-FAPI-<br>04/-46 | > 3                         | > 3                      |           |

# **Experimental Protocols**



### Radiolabeling of <sup>68</sup>Ga-FAPI-2

This protocol is adapted from a method for <sup>68</sup>Ga-FAPI-46 and can be optimized for **FAPI-2**.

#### Materials:

- FAPI-2 precursor
- <sup>68</sup>Ge/<sup>68</sup>Ga generator
- Sodium acetate buffer (2.5 M)
- Ascorbic acid solution (20% in water)
- Ethanol
- Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
- Sterile saline (0.9%)
- Phosphate buffer

#### Procedure:

- Elute <sup>68</sup>GaCl₃ from the <sup>68</sup>Ge/<sup>68</sup>Ga generator according to the manufacturer's instructions.
- In a reaction vial, mix the **FAPI-2** precursor (e.g., 20 nmol) with ascorbic acid solution.
- Add the <sup>68</sup>Ga eluate to the reaction vial.
- Adjust the pH of the reaction mixture to 3.3–3.6 using sodium acetate buffer.
- Heat the reaction mixture at 95°C for 20 minutes.
- After cooling, pass the reaction mixture through an SPE cartridge to trap the <sup>68</sup>Ga-FAPI-2.
- Wash the cartridge with sterile water.
- Elute the purified <sup>68</sup>Ga-**FAPI-2** from the cartridge using ethanol.



- Dilute the final product with sterile saline and adjust the pH to approximately 7 with phosphate buffer for injection.
- Perform quality control to determine radiochemical purity and other required parameters.

#### **Patient Preparation**

- Hydration: Patients should be well-hydrated before the scan to facilitate the clearance of the radiotracer.
- Fasting: Unlike <sup>18</sup>F-FDG PET/CT, fasting is not required for FAPI PET/CT.
- Medications: No specific medication adjustments are generally necessary.

#### **Image Acquisition**

- Tracer Injection: Administer 100-200 MBq (or approximately 2 MBq/kg) of <sup>68</sup>Ga-FAPI-2 intravenously.
- Uptake Time: Image acquisition can begin as early as 10 minutes post-injection, with an optimal uptake time typically between 30 and 60 minutes.
- Scanning:
  - The patient should void immediately before the scan.
  - Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
  - A low-dose CT scan is acquired for attenuation correction and anatomical localization.

#### **Data Analysis**

- Image Reconstruction: Reconstruct PET images using an ordered-subset expectation maximization (OSEM) algorithm.
- Quantitative Analysis:
  - Draw regions of interest (ROIs) around tumor lesions and in normal tissues (e.g., liver, blood pool) for background comparison.



- Calculate the maximum and mean standardized uptake values (SUVmax and SUVmean) for the tumor lesions.
- Calculate the tumor-to-background ratio (TBR) by dividing the tumor SUVmax by the mean SUV of a background region.

#### **Visualizations**



Click to download full resolution via product page

Caption: FAP signaling in the tumor microenvironment.





Click to download full resolution via product page

Caption: Experimental workflow for FAPI-2 PET/CT imaging.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. FAPI PET/CT Imaging—An Updated Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 4. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for FAPI-2 PET/CT Imaging in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#fapi-2-pet-ct-imaging-in-oncology-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com